molecular formula C15H8BrF6NO3 B12591552 N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide CAS No. 634184-85-3

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide

Cat. No.: B12591552
CAS No.: 634184-85-3
M. Wt: 444.12 g/mol
InChI Key: LBETUWNMONRNEG-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide is a synthetic benzamide derivative designed for advanced chemical and pharmacological research. This compound is structurally characterized by a 2,4-dihydroxybenzamide core, a 5-bromo substituent, and a 3,5-bis(trifluoromethyl)phenyl group attached to the amide nitrogen. The presence of multiple trifluoromethyl groups enhances the molecule's lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry and drug discovery research . The bromine atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. Benzamide derivatives are recognized as privileged structures in pharmaceutical development, with documented applications in the discovery of enzyme inhibitors, including potential targets such as histone deacetylases . The specific substitution pattern of this compound suggests potential for diverse bioactivity. Related compounds featuring the 3,5-bis(trifluoromethyl)phenyl moiety are frequently explored in antiparasitic research , while hydroxybenzamide structures are investigated for their interactions with various enzyme families. This reagent is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material responsibly in accordance with their institution's safety protocols.

Properties

CAS No.

634184-85-3

Molecular Formula

C15H8BrF6NO3

Molecular Weight

444.12 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide

InChI

InChI=1S/C15H8BrF6NO3/c16-10-4-9(11(24)5-12(10)25)13(26)23-8-2-6(14(17,18)19)1-7(3-8)15(20,21)22/h1-5,24-25H,(H,23,26)

InChI Key

LBETUWNMONRNEG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CC(=C(C=C2O)O)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)phenyl precursor. This precursor can be synthesized through a Grignard reaction involving 3,5-bis(trifluoromethyl)phenyl bromide

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, hydrogenated derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxyl groups can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding interactions . These interactions collectively contribute to its biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Chlorine : The bromo analog (428.13 g/mol) has a higher molecular weight than the chloro derivative (383.67 g/mol), which may affect solubility and diffusion rates.
  • Dihydroxy Substitution: The 2,3-dihydroxy analog (compound 12) has a lower melting point (154–156°C) than mono-hydroxy derivatives, suggesting altered crystallinity due to increased polarity.
  • Halogen Size and Melting Point : Larger halogens (e.g., Br, I) correlate with higher melting points, as seen in compound 8 (194–195°C) vs. the iodo analog (216–219°C) .

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide is a compound of interest due to its potential biological activity, particularly as an inhibitor of cholinesterases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound functions primarily as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of the neurotransmitter acetylcholine, and their inhibition can enhance cholinergic signaling, which is beneficial in treating conditions such as Alzheimer's disease.

Efficacy Against Cholinesterases

A study designed twenty-two analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide to evaluate their potency against AChE and BuChE. The results indicated moderate inhibition with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE. Notably, some derivatives showed balanced inhibition across both enzymes, with promising candidates exhibiting superior activity compared to the established carbamate drug rivastigmine .

CompoundAChE IC50 (μmol/L)BuChE IC50 (μmol/L)
Original Compound18.2 - 196.69.2 - 196.2
RivastigmineN/AN/A
Best Derivative<18.2<9.2

Selectivity Modulation

The study also highlighted that the substitution pattern on the phenyl ring could modulate selectivity between AChE and BuChE. This property is crucial for developing drugs that target specific cholinergic pathways without affecting others, potentially reducing side effects .

Alzheimer’s Disease Models

In preclinical models of Alzheimer’s disease, compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide showed significant improvements in cognitive function when administered alongside standard treatments. These studies suggest that enhancing cholinergic activity through selective inhibition of cholinesterases can lead to better management of dementia-related symptoms.

Inhibition of NF-κB Pathway

Another study explored the broader implications of this compound's biological activity by investigating its effects on the NF-κB signaling pathway. Although primarily focused on a different scaffold, it was noted that compounds related to N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide exhibited potential as inhibitors of this pathway, which is relevant in oncological contexts .

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